2-(Methacryloyloxy)ethyl phthalate mono

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O6/c1-9(2)13(17)19-7-8-20-14(18)11-6-4-3-5-10(11)12(15)16/h3-6H,1,7-8H2,2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQBJLHOPOSODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885397 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

27697-00-3 | |

| Record name | Mono(2-methacryloyloxyethyl) phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27697-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(methacryloyloxy)ethoxycarbonyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Methacryloyloxy)ethyl Phthalate

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-(Methacryloyloxy)ethyl phthalate, a versatile monomer with applications in polymer chemistry.[1][2][3] Intended for researchers, scientists, and professionals in drug development and material science, this document outlines the chemical principles, experimental procedures, and safety considerations for the successful synthesis of this compound.

Introduction and Significance

2-(Methacryloyloxy)ethyl phthalate, also known as mono-2-(methacryloyloxy)ethyl phthalate, is an organic compound featuring both a methacrylate group and a phthalate moiety.[3] This unique bifunctional structure allows it to act as a valuable cross-linking agent in polymerization processes, leading to the formation of polymers with enhanced thermal and mechanical properties.[3] Its applications are found in the manufacturing of coatings, adhesives, sealants, and various other advanced polymeric materials.[3]

Key Properties:

| Property | Value | Source |

| CAS Number | 27697-00-3 | [3] |

| Molecular Formula | C14H14O6 | [4] |

| Molecular Weight | 278.26 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [3][5] |

| Boiling Point | 232 °C (lit.) | [2] |

| Density | 1.228 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.523 (lit.) | [2] |

Synthesis of 2-(Methacryloyloxy)ethyl Phthalate

Reaction Principle

The synthesis of 2-(Methacryloyloxy)ethyl phthalate is achieved through the esterification reaction between phthalic anhydride and 2-hydroxyethyl methacrylate (HEMA). This reaction involves the nucleophilic attack of the hydroxyl group of HEMA on one of the carbonyl carbons of the phthalic anhydride ring. This ring-opening reaction results in the formation of the desired monoester. To facilitate this reaction, a basic catalyst, such as triethylamine, is often employed. The catalyst deprotonates the hydroxyl group of HEMA, increasing its nucleophilicity and thereby accelerating the reaction rate.

Reaction Mechanism

The proposed mechanism for the triethylamine-catalyzed synthesis of 2-(Methacryloyloxy)ethyl phthalate is depicted below.

Caption: Proposed reaction mechanism for the synthesis of 2-(Methacryloyloxy)ethyl phthalate.

Experimental Protocol

This protocol is a generalized procedure based on common esterification reactions involving anhydrides and alcohols. Researchers should optimize the conditions for their specific laboratory setup.

Materials:

-

Phthalic anhydride

-

2-Hydroxyethyl methacrylate (HEMA)

-

Triethylamine

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phthalic anhydride (1.0 eq.) in anhydrous DCM.

-

Addition of Reactants: To the stirred solution, add 2-hydroxyethyl methacrylate (HEMA) (1.0 - 1.2 eq.) and a catalytic amount of triethylamine (0.1 - 0.2 eq.). A small amount of an inhibitor like MEHQ should be present in the HEMA to prevent polymerization.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 40-50 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Washing: Transfer the reaction mixture to a separatory funnel and wash sequentially with:

-

1M HCl solution to remove the triethylamine.

-

Saturated NaHCO3 solution to neutralize any remaining acid.

-

Brine to remove any residual water-soluble components.

-

-

Drying: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by one of the following methods:

-

Column Chromatography: Purify the crude product using silica gel column chromatography. A suitable eluent system would typically be a mixture of hexane and ethyl acetate, with a gradient of increasing ethyl acetate polarity.

-

Vacuum Distillation: For larger scale purification, vacuum distillation can be employed. The product is distilled under reduced pressure to avoid decomposition at high temperatures.

Characterization

The structure and purity of the synthesized 2-(Methacryloyloxy)ethyl phthalate can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons of the phthalate group, the vinyl protons of the methacrylate group, the methylene protons of the ethyl group, and the methyl protons of the methacrylate group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and carboxylic acid groups, the aromatic carbons, the vinyl carbons, and the aliphatic carbons.

Spectra for 2-(Methacryloyloxy)ethyl phthalate can be found in public databases such as PubChem and SpectraBase.[4][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

~1720 cm⁻¹: Strong C=O stretching vibration from the ester and carboxylic acid groups.

-

~1635 cm⁻¹: C=C stretching vibration of the methacrylate group.

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the aliphatic groups.

-

Aromatic C-H and C=C stretching vibrations: In the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

-

Broad O-H stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the carboxylic acid.

FTIR spectra are also available for reference in public databases.[4]

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Phthalic anhydride: Can cause severe eye, skin, and respiratory tract irritation. It is also a sensitizer.

-

2-Hydroxyethyl methacrylate (HEMA): A known skin and eye irritant and a potential sensitizer.

-

Triethylamine: A flammable, corrosive, and toxic liquid. It can cause severe skin and eye burns and is harmful if inhaled.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent.

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Wear safety goggles or a face shield.

-

Wear a lab coat.

For detailed safety information, consult the Safety Data Sheets (SDS) for each chemical and the "Methacrylate Esters – Safe Handling Manual".[1][7][8][9]

Experimental and Workflow Visualization

The following diagrams illustrate the overall experimental workflow for the synthesis of 2-(Methacryloyloxy)ethyl phthalate.

Caption: Overall experimental workflow for the synthesis and characterization of 2-(Methacryloyloxy)ethyl phthalate.

Conclusion

The synthesis of 2-(Methacryloyloxy)ethyl phthalate via the esterification of phthalic anhydride with HEMA is a straightforward and efficient method for producing this valuable monomer. By following the outlined procedures and adhering to strict safety protocols, researchers can reliably synthesize and purify this compound for its various applications in polymer and materials science. The characterization techniques described provide a robust framework for verifying the identity and purity of the final product.

References

-

Methacrylate Esters – Safe Handling Manual. (n.d.). Retrieved from [Link]

-

Safe Handling Manuals | Explore Safe Applications — Methacrylate Producers Association, Inc. (n.d.). Retrieved from [Link]

-

Methacrylate Esters Safe Handling Manual (2008 | PDF | Polymerization - Scribd. (n.d.). Retrieved from [Link]

-

MMA library - MMAtwo. (n.d.). Retrieved from [Link]

-

Mono(2-methacryloyloxyethyl) phthalate | C14H14O6 | CID 3709580 - PubChem. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Standard Operating Procedure Methyl Methacrylate - Environmental Health and Safety. (n.d.). Retrieved from [Link]

-

Mono(2-methacryloxy ethyl)phthalate - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

CAS 27697-00-3 Mono-2-(methacryloyloxy)ethyl Phthalate (stabilized with MEHQ). (n.d.). Retrieved from [Link]

-

Rapid and reliable phthalate screening in plastics by portable FTIR spectroscopy. (2013). Agilent Technologies. Retrieved from [Link]

-

FT-IR spectrum of the poly[2-(methacryloyloxy)ethyltrimethylammonium chloride] (PMTAC) brush - ResearchGate. (n.d.). Retrieved from [Link]

- The synthesis of magnetic molecularly imprinted polymer against di-(2-ethylhexyl)phthalate. (2021). IOP Conference Series: Materials Science and Engineering, 1143(1), 012003.

-

Open-aired synthesis of star-shaped poly[2-(methacryloyloxy)ethyl trimethylammonium chloride] - PMC - NIH. (2025). Retrieved from [Link]

-

Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - NIH. (2021). Retrieved from [Link]

Sources

- 1. petrochemistry.eu [petrochemistry.eu]

- 2. 2-(METHACRYLOYLOXY)ETHYL PHTHALATE MONO | 27697-00-3 [chemicalbook.com]

- 3. CAS 27697-00-3: mono-[2-(Methacryloyloxy)ethyl]phthalate [cymitquimica.com]

- 4. Mono(2-methacryloyloxyethyl) phthalate | C14H14O6 | CID 3709580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Safe Handling Manuals | Explore Safe Applications — Methacrylate Producers Association, Inc. [mpausa.org]

- 8. scribd.com [scribd.com]

- 9. MMA library - MMAtwo [mmatwo.eu]

An In-depth Technical Guide to the Chemical Properties of 2-(Methacryloyloxy)ethyl Phthalate

This guide provides a comprehensive overview of the chemical and physical properties of 2-(Methacryloyloxy)ethyl phthalate, a versatile monomer crucial in the development of advanced polymers. Tailored for researchers, scientists, and professionals in drug development and material science, this document synthesizes technical data with practical insights to support innovation and application.

Introduction: A Molecule of Versatility

2-(Methacryloyloxy)ethyl phthalate, often referred to by its acronym MMEP, is a functional monomer that bridges the properties of methacrylates and phthalates.[1][2][3] Its unique structure, featuring a reactive methacrylate group and a bulky, hydrophobic phthalate moiety, imparts a desirable combination of characteristics to the polymers it forms.[1][3] This makes it a valuable component in a wide array of applications, from dental adhesives and composites to UV-curable coatings and sealants.[3][4][5] This guide will delve into the fundamental chemical properties of MMEP, its synthesis and reactivity, and its performance in key applications, providing a robust resource for its effective utilization.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of 2-(Methacryloyloxy)ethyl phthalate is essential for its successful application. These properties dictate its behavior in formulations, during polymerization, and in the final performance of the material.

Chemical Identification and Structure

The unambiguous identification of a chemical substance is paramount for scientific accuracy and safety. The following table summarizes the key identifiers for 2-(Methacryloyloxy)ethyl phthalate.

| Identifier | Value | Source |

| CAS Number | 27697-00-3 | [3][6][7] |

| IUPAC Name | 2-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]benzoic acid | [1] |

| Molecular Formula | C14H14O6 | [3][6] |

| Molecular Weight | 278.26 g/mol | [6][7] |

| SMILES | C=C(C)C(=O)OCCOC(=O)c1ccccc1C(=O)O | [3] |

| InChI Key | FIQBJLHOPOSODG-UHFFFAOYSA-N | [3] |

The structure of 2-(Methacryloyloxy)ethyl phthalate is characterized by a central phthalic acid core, with one carboxylic acid group esterified with 2-hydroxyethyl methacrylate (HEMA). This leaves a free carboxylic acid group on the phthalate ring and a terminal methacrylate group, both of which are critical to its functionality.

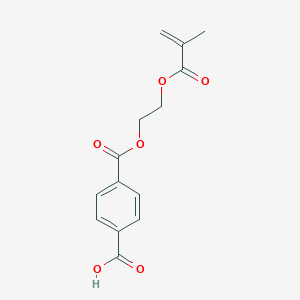

Diagram: Chemical Structure of 2-(Methacryloyloxy)ethyl phthalate.

Caption: Structure of 2-(Methacryloyloxy)ethyl phthalate.

Physical Properties

The physical state and properties of MMEP are crucial for formulation and processing. It is typically a colorless to pale yellow, viscous liquid.[3]

| Property | Value | Source |

| Appearance | Colorless to light yellow clear liquid | [7] |

| Boiling Point | 232 °C (lit.) | [6] |

| Density | 1.228 g/mL at 25 °C (lit.) | [6] |

| Refractive Index (n20/D) | 1.523 (lit.) | [6] |

| Flash Point | 172 °C | [7] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [3] |

The limited water solubility is a direct consequence of the hydrophobic phthalate group, a key consideration in applications such as dental adhesives where interaction with aqueous environments is expected.

Synthesis and Reactivity

Synthesis of 2-(Methacryloyloxy)ethyl phthalate

Diagram: Synthesis Pathway of 2-(Methacryloyloxy)ethyl phthalate.

Caption: General synthesis route for MMEP.

Conceptual Experimental Protocol:

-

Reactant Charging: Phthalic anhydride and a slight molar excess of 2-hydroxyethyl methacrylate (HEMA) are charged into a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser. A suitable solvent, such as toluene, can be used to facilitate the reaction and aid in the azeotropic removal of water, although the reaction can also be performed neat.

-

Catalyst Addition: An acid catalyst, such as p-toluenesulfonic acid, is added to the reaction mixture to accelerate the esterification process.

-

Reaction: The mixture is heated to a temperature that allows for the ring-opening of the phthalic anhydride by the hydroxyl group of HEMA, typically in the range of 80-120°C. The progress of the reaction can be monitored by measuring the acid value of the mixture, which decreases as the carboxylic acid group of the phthalic anhydride is consumed.

-

Work-up and Purification: Once the desired conversion is achieved, the reaction mixture is cooled. The product is then purified to remove the catalyst, unreacted starting materials, and any by-products. This can be achieved through a series of washing steps with a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with brine and drying over an anhydrous salt (e.g., magnesium sulfate). The solvent is then removed under reduced pressure. Further purification can be achieved by vacuum distillation or column chromatography if a high-purity product is required.

It is important to note that a polymerization inhibitor, such as hydroquinone monomethyl ether (MEHQ), is often added to the final product to prevent spontaneous polymerization of the methacrylate group during storage.[8]

Reactivity and Polymerization

The reactivity of 2-(Methacryloyloxy)ethyl phthalate is dominated by its two functional groups: the methacrylate group and the carboxylic acid group .

-

Methacrylate Group: The terminal carbon-carbon double bond of the methacrylate group is highly susceptible to free-radical polymerization . This reaction can be initiated by thermal initiators (e.g., AIBN, benzoyl peroxide) or photoinitiators upon exposure to UV light.[3] The polymerization of the methacrylate group leads to the formation of a cross-linked polymer network, which is the basis for its application in thermosets, coatings, and adhesives.

Diagram: Free-Radical Polymerization of 2-(Methacryloyloxy)ethyl phthalate.

Caption: Polymerization of MMEP via the methacrylate group.

-

Carboxylic Acid Group: The free carboxylic acid group on the phthalate ring provides several functionalities:

-

Adhesion Promotion: The acidic proton can interact with polar substrates, such as metal oxides or the hydroxyapatite of tooth enamel, promoting adhesion. This is a key feature for its use in dental adhesives.[5]

-

Solubility and Dispersibility: The carboxylic acid group can be deprotonated to form a carboxylate salt, which can improve the solubility or dispersibility of the monomer or resulting polymer in aqueous or polar systems.

-

Further Reactions: The carboxylic acid group can undergo further esterification or amidation reactions to create more complex polymer architectures.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 2-(Methacryloyloxy)ethyl phthalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include aromatic protons from the phthalate ring, vinyl protons from the methacrylate group, methylene protons of the ethyl group, and a methyl group signal.

-

¹³C NMR: Expected signals would include aromatic carbons, carbonyl carbons from the ester and carboxylic acid groups, olefinic carbons of the methacrylate group, and aliphatic carbons from the ethyl and methyl groups.

Reference spectra for 2-(Methacryloyloxy)ethyl phthalate are available in public databases such as SpectraBase for comparison and verification.[9]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2-(Methacryloyloxy)ethyl phthalate would be expected to show characteristic absorption bands for:[1]

-

C=O stretching (ester and carboxylic acid): around 1720 cm⁻¹

-

C=C stretching (methacrylate): around 1635 cm⁻¹

-

C-O stretching (ester): in the region of 1300-1100 cm⁻¹

-

O-H stretching (carboxylic acid): a broad band in the region of 3300-2500 cm⁻¹

-

Aromatic C-H stretching: just above 3000 cm⁻¹

Thermal Properties

The thermal stability of 2-(Methacryloyloxy)ethyl phthalate is a critical parameter for its processing and application, particularly in thermally cured systems. While specific quantitative data from techniques like Thermogravimetric Analysis (TGA) are not widely published, it is generally reported to possess good thermal stability.[3] For many methacrylate monomers, significant thermal decomposition typically begins above 200°C. The bulky phthalate group may contribute to a higher thermal stability compared to smaller methacrylate esters.

Safety and Toxicology

As with any chemical, proper handling and awareness of the potential hazards of 2-(Methacryloyloxy)ethyl phthalate are essential.

Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(Methacryloyloxy)ethyl phthalate is classified as:[1][10]

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[1]

Handling and Personal Protective Equipment (PPE)

When handling 2-(Methacryloyloxy)ethyl phthalate, it is crucial to wear appropriate personal protective equipment, including:[10]

-

Gloves: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses or goggles.

-

Skin Protection: A lab coat or other protective clothing to prevent skin contact.

Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation of any potential vapors.

Toxicity Profile

Applications and Performance

The unique combination of a reactive methacrylate group and a functional phthalate moiety makes 2-(Methacryloyloxy)ethyl phthalate a valuable component in a variety of applications.

Dental Adhesives and Composites

One of the primary applications of MMEP is in the formulation of dental adhesives and composites.[4][5]

-

Adhesion to Tooth Structure: The carboxylic acid group can ionically bond with the calcium in hydroxyapatite, the primary mineral component of enamel and dentin, thereby promoting adhesion of the restorative material to the tooth.[5]

-

Cross-linking and Mechanical Strength: The methacrylate group allows MMEP to copolymerize with other monomers in the dental resin (e.g., Bis-GMA, TEGDMA), contributing to the formation of a strong, durable, and cross-linked polymer network.

-

Hydrophilicity/Hydrophobicity Balance: The presence of both a hydrophilic carboxylic acid group and a hydrophobic phthalate group can help to modulate the overall hydrophilicity of the adhesive, which is important for its interaction with the moist dentin surface.

UV-Curable Coatings and Inks

MMEP is also utilized in the formulation of UV-curable coatings and inks.[3]

-

Fast Curing: The methacrylate group enables rapid polymerization upon exposure to UV radiation in the presence of a photoinitiator, leading to high production speeds.

-

Adhesion to Substrates: The carboxylic acid functionality can improve adhesion to a variety of substrates, including metals and plastics.

-

Hardness and Chemical Resistance: As a cross-linking agent, MMEP can enhance the hardness, scratch resistance, and chemical resistance of the cured coating.[11][12] The bulky phthalate group can also contribute to the rigidity of the polymer network.

Adhesives and Sealants

In broader adhesive and sealant applications, 2-(Methacryloyloxy)ethyl phthalate contributes to:[3]

-

Cohesive Strength: The cross-linking ability of the methacrylate group enhances the internal strength of the adhesive or sealant.

-

Adhesion to Polar Surfaces: The carboxylic acid group promotes adhesion to a range of polar substrates.

-

Thermal Stability: The inherent thermal stability of the molecule is beneficial for applications where the adhesive or sealant may be exposed to elevated temperatures.

Conclusion

2-(Methacryloyloxy)ethyl phthalate is a highly functional monomer with a unique combination of properties that make it a valuable component in the formulation of advanced polymers. Its ability to promote adhesion through its carboxylic acid group while simultaneously providing a mechanism for cross-linking via its methacrylate functionality allows for the development of high-performance materials for demanding applications in the dental, coatings, and adhesives industries. A thorough understanding of its chemical and physical properties, as outlined in this guide, is crucial for harnessing its full potential in research and product development. Further investigation into its specific toxicological profile and quantitative performance data in various formulations would be beneficial for expanding its application landscape.

References

-

PubChem. (n.d.). Mono(2-methacryloyloxyethyl) phthalate. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Mono(2-methacryloxy ethyl)phthalate. Wiley. Retrieved from [Link]

- Aljabo, A., et al. (2021). Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine. Journal of Dental Research, 100(11), 1279-1287.

- Delgado, A. H. S., et al. (2021). Physico-Chemical Properties and Performance of Functional Monomers Used in Contemporary Dental Adhesive Technology. Polymers, 13(16), 2750.

-

RSC Publishing. (n.d.). Open-aired synthesis of star-shaped poly[2-(methacryloyloxy)ethyl trimethylammonium chloride]. Retrieved from [Link]

- S, S., & A, M. (2012). UV Curable Coatings: Effect of Diluents with 2, 2-Bis-[4-(2-hydroxy-3-acryloxy prop-1-oxy) phenyl] propane. Journal of Chemistry, 9(4), 1823-1832.

- Schmidt, H., et al. (1999). UV curable hard coatings on plastics. Thin Solid Films, 351(1-2), 190-194.

- Kim, H., et al. (2018). Evaluation of UV Curing Properties of Mixture Systems with Differently Sized Monomers. Polymers, 10(4), 362.

- Al-Haddad, M., et al. (2022). Strength of Bond Between Adhesives and Low-viscosity Bulk-fill Composites Utilizing 10-methacryloyloxydecyl Dihydrogen Phosphate (10-MDP). The Journal of Contemporary Dental Practice, 23(10), 1021-1028.

-

Unspecified. (n.d.). Common Issues and Solutions Regarding Hardness in UV Coatings. Retrieved from [Link]

-

XiXisys.com. (n.d.). 2-(METHACRYLOYLOXY)ETHYL PHTHALATE MONO (CAS No. 27697-00-3) SDS. Retrieved from [Link]

-

Elsodent. (n.d.). and 2-step Universal Adhesives Bonded to Dentin. Retrieved from [Link]

- Alkattan, R., et al. (2023). Bond Strength and Adhesion Mechanisms of Novel Bone Adhesives.

- Kinetics Nail Systems. (2025). Toxicological Assessment of Key Substances in UV-Curable Nail Coatings: 2-hydroxyethyl Methacrylate, Trimethylolpropane.

Sources

- 1. Mono(2-methacryloyloxyethyl) phthalate | C14H14O6 | CID 3709580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. CAS 27697-00-3: mono-[2-(Methacryloyloxy)ethyl]phthalate [cymitquimica.com]

- 4. Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physico-Chemical Properties and Performance of Functional Monomers Used in Contemporary Dental Adhesive Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 27697-00-3 [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Mono-2-(methacryloyloxy)ethyl Phthalate | 27697-00-3 | TCI AMERICA [tcichemicals.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Page loading... [guidechem.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. News - Common Issues and Solutions Regarding Hardness in UV Coatings [zicaichemical.com]

An In-Depth Technical Guide to 2-(Methacryloyloxy)ethyl Phthalate (CAS: 27697-00-3): Synthesis, Polymerization, and Biomedical Potential

This technical guide provides a comprehensive overview of 2-(methacryloyloxy)ethyl phthalate (MMEP), a functional monomer with significant potential in advanced materials science, particularly for biomedical applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, polymerization, characterization, and prospective applications, grounded in established scientific principles and methodologies.

Introduction: A Molecule of Versatility

2-(Methacryloyloxy)ethyl phthalate, also known by synonyms such as mono-(2-methacryloyloxy)ethyl phthalate and 2-hydroxyethyl methacrylate phthalate, is an organic compound that uniquely combines the reactive methacrylate functionality with the structural features of a phthalate monoester.[1][2] This bifunctional nature—a polymerizable vinyl group and a carboxylic acid group on an aromatic backbone—imparts a valuable set of properties, making it a monomer of interest for the synthesis of functional polymers. Its ability to undergo polymerization, coupled with the potential for further chemical modification, opens avenues for the creation of materials with tailored properties for a range of applications, from industrial coatings and adhesives to sophisticated biomedical systems.[1][3]

The presence of the methacrylate group allows for facile polymerization via free-radical and controlled radical polymerization techniques, enabling precise control over the macromolecular architecture. The phthalate moiety, with its free carboxylic acid, provides a handle for tuning hydrophilicity, introducing pH-responsiveness, and serving as a point of conjugation for active pharmaceutical ingredients (APIs) or targeting ligands.

Physicochemical Properties

MMEP is typically a colorless to light yellow, viscous liquid or solid powder.[3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 27697-00-3 | [4] |

| Molecular Formula | C₁₄H₁₄O₆ | [2][4] |

| Molecular Weight | 278.26 g/mol | [4][5] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 232 °C (lit.) | [6] |

| Density | 1.228 g/mL at 25 °C (lit.) | [6] |

| Refractive Index (n20/D) | 1.523 (lit.) | [6] |

| Flash Point | 172 °C | [3][4] |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and acetone; limited solubility in water. | [1][3] |

Synthesis of 2-(Methacryloyloxy)ethyl Phthalate

The most common and direct synthesis route for MMEP is the ring-opening esterification of phthalic anhydride with 2-hydroxyethyl methacrylate (HEMA). This reaction proceeds readily, often with high yield, by nucleophilic attack of the hydroxyl group of HEMA on one of the carbonyl carbons of the anhydride ring.

Synthesis Workflow

The synthesis can be conceptualized as a two-step process occurring in a single pot: the initial ring-opening to form the monoester, followed by purification. The use of a catalyst is generally not required for the initial monoester formation, though mild heating can accelerate the reaction.[7]

Caption: General workflow for the synthesis of 2-(Methacryloyloxy)ethyl phthalate.

Detailed Experimental Protocol

This protocol is based on established principles of esterification of anhydrides with alcohols.[7][8][9]

Materials:

-

Phthalic anhydride (1.0 eq)

-

2-Hydroxyethyl methacrylate (HEMA) (1.0-1.1 eq)

-

Toluene or other suitable solvent (optional, to aid mixing and temperature control)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ) to prevent premature polymerization of HEMA and the final product.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride and HEMA. If using a solvent, add it at this stage.

-

Add a small amount of inhibitor (e.g., 200 ppm MEHQ).

-

Heat the reaction mixture to 80-100 °C with stirring. The reaction progress can be monitored by the disappearance of the solid phthalic anhydride and by techniques such as thin-layer chromatography (TLC) or by titrating the remaining carboxylic acid.

-

Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate.

-

Wash the organic solution sequentially with 5% sodium bicarbonate solution (to remove any unreacted phthalic anhydride, which will have hydrolyzed to phthalic acid) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the final product, a viscous liquid.

Polymerization of 2-(Methacryloyloxy)ethyl Phthalate

The methacrylate group in MMEP allows for its polymerization into a variety of macromolecular structures. Both conventional free-radical polymerization and controlled/living radical polymerization techniques can be employed.

Free-Radical Polymerization

This is a straightforward method to produce high molecular weight polymers, though with limited control over molecular weight distribution and architecture.

Typical Protocol:

-

Dissolve MMEP and a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide) in a suitable solvent (e.g., toluene, dioxane, or dimethylformamide).

-

De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon) to remove oxygen, which inhibits radical polymerization.

-

Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).

-

Allow the polymerization to proceed for the desired time.

-

Terminate the reaction by cooling and exposing to air.

-

Precipitate the polymer in a non-solvent (e.g., methanol, hexane, or diethyl ether), filter, and dry under vacuum.

Controlled Radical Polymerization (CRP)

CRP techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are highly recommended for biomedical applications as they allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures (e.g., block copolymers).[10]

ATRP of methacrylates is well-established and can be adapted for MMEP.[11][12]

Conceptual Workflow for ATRP:

Caption: Conceptual workflow for the ATRP of 2-(Methacryloyloxy)ethyl phthalate.

RAFT polymerization is another powerful technique that offers excellent control over the polymerization of methacrylates.[3][13]

Typical RAFT Protocol:

-

In a reaction vessel, combine MMEP, a RAFT agent (e.g., a trithiocarbonate or dithiobenzoate), a radical initiator (e.g., AIBN or V-501), and a suitable solvent.

-

De-gas the mixture thoroughly.

-

Heat the reaction to the appropriate temperature to initiate polymerization.

-

Monitor the reaction progress by taking aliquots and analyzing monomer conversion (e.g., by ¹H NMR).

-

Once the desired molecular weight is achieved, stop the reaction by cooling and exposing to air.

-

Purify the polymer by precipitation.

Characterization of Monomer and Polymer

Thorough characterization is essential to confirm the identity and purity of the monomer and to determine the properties of the resulting polymer.

| Technique | Purpose | Expected Results for MMEP / Poly(MMEP) |

| ¹H NMR | Structural confirmation and purity assessment of the monomer; determination of monomer conversion and polymer composition. | Monomer: Characteristic peaks for the vinyl protons (~5.6 and 6.1 ppm), methyl protons (~1.9 ppm), ethylenic protons (~4.4 ppm), and aromatic protons (~7.5-7.8 ppm). Polymer: Disappearance of vinyl proton peaks and broadening of other peaks. |

| FTIR | Identification of functional groups. | Monomer & Polymer: Strong carbonyl ester peaks (~1720 cm⁻¹), C=C stretching (~1635 cm⁻¹ in monomer, absent in polymer), and aromatic C-H stretching. |

| GPC/SEC | Determination of polymer molecular weight (Mn, Mw) and dispersity (Đ). | For controlled polymerization, a narrow, symmetric peak is expected, with Đ typically < 1.3. For free-radical polymerization, a broader peak with Đ > 1.5 is common. |

| DSC/TGA | Thermal properties (glass transition temperature, decomposition temperature). | Provides information on the thermal stability and physical state of the polymer at different temperatures. |

Potential Applications in Drug Development

The unique chemical structure of poly(MMEP) suggests several promising applications in the field of drug delivery and biomaterials. While direct studies on this specific polymer are emerging, its properties can be inferred from related, well-studied materials.

pH-Responsive Drug Delivery

The carboxylic acid group of the phthalate moiety can be deprotonated at physiological pH, leading to changes in the polymer's solubility and conformation. This pH-responsiveness can be exploited for targeted drug release in specific tissues or cellular compartments with different pH environments (e.g., tumors or endosomes). Polymers containing phthalate groups, such as cellulose acetate phthalate, are well-known enteric coating materials that dissolve at the higher pH of the intestine.[14]

Polymer-Drug Conjugates

The carboxylic acid provides a convenient site for the covalent attachment of drugs, particularly those with hydroxyl or amine groups, via ester or amide linkages. This allows for the creation of polymer-drug conjugates that can improve drug solubility, prolong circulation time, and potentially reduce side effects.[15]

Hydrophobic Drug Encapsulation

The aromatic phthalate group imparts a degree of hydrophobicity to the polymer. Amphiphilic block copolymers containing a poly(MMEP) block could self-assemble into micelles or nanoparticles in aqueous environments, providing a carrier system for the encapsulation and delivery of poorly water-soluble drugs.[15]

Safety and Biocompatibility Considerations

The biocompatibility of any material intended for biomedical use is of paramount importance. For poly(MMEP), considerations must be given to both the methacrylate backbone and the phthalate side groups.

-

Methacrylate Backbone: Polymethylmethacrylate (PMMA) and its derivatives have a long history of use in medical devices and dentistry.[16][17][18] However, residual monomer can be a source of cytotoxicity.[18] Therefore, thorough purification of the polymer is crucial.

-

Phthalate Side Groups: Phthalates as a class have been subject to scrutiny due to their potential as endocrine disruptors.[19] However, the toxicity is highly dependent on the specific chemical structure. The monoester, which is what is present in the polymer side chain, is often the active metabolite.[20] It is important to note that when the phthalate is covalently bound to the polymer backbone, its ability to leach out is significantly reduced compared to when it is used as a plasticizer.[21] Nevertheless, the potential for hydrolytic or enzymatic degradation to release the phthalate monoester in vivo must be carefully evaluated.[22][23]

Cytotoxicity studies on relevant cell lines are a necessary step in the preclinical evaluation of any poly(MMEP)-based biomaterial. Studies on related phthalates have shown dose-dependent cytotoxic effects on various cell lines, including human embryonic kidney cells and prostate cancer cells.[20][24][25][26][27]

Conclusion and Future Outlook

2-(Methacryloyloxy)ethyl phthalate is a functional monomer that offers a versatile platform for the synthesis of advanced polymers. Through controlled polymerization techniques, materials with precise architectures and functionalities can be designed. The combination of a polymerizable methacrylate group and a modifiable carboxylic acid group makes poly(MMEP) a promising candidate for various biomedical applications, particularly in drug delivery. However, a thorough investigation of its biocompatibility and in vivo degradation profile is essential to validate its potential for clinical translation. As the demand for smart and functional biomaterials continues to grow, MMEP and its derivatives are poised to be valuable tools in the arsenal of polymer chemists and drug development scientists.

References

-

ResearchGate. (n.d.). POLYMERS : USED IN DRUG DELIVERY SYSTEMS. Retrieved from [Link]

-

Staples, C. A., & Nannelli, P. (2003). Chemical behavior of phthalates under abiotic conditions in landfills. PubMed. Retrieved from [Link]

-

Zeng, F., Cui, K., Li, X., Fu, J., & Sheng, G. (2008). Phthalate esters in the environment: A critical review of their occurrence, biodegradation, and removal during wastewater treatment processes. ResearchGate. Retrieved from [Link]

-

Yu, B., Lowe, A. B., & Ishihara, K. (2009). RAFT synthesis and stimulus-induced self-assembly in water of copolymers based on the biocompatible monomer 2-(methacryloyloxy)ethyl phosphorylcholine. PubMed. Retrieved from [Link]

-

Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]

-

Manoharan, M., & Meena, K. (2020). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. ResearchGate. Retrieved from [Link]

-

Gautam, R., Singh, R. D., Sharma, V. P., Siddhartha, R., Chand, P., & Kumar, R. (2012). Biocompatibility of polymethylmethacrylate resins used in dentistry. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Mono(2-methacryloyloxyethyl) phthalate. Retrieved from [Link]

-

Research India Publications. (n.d.). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. Retrieved from [Link]

-

Al-Haddad, A. A., & Al-Nahedh, H. N. (2014). Biocompatibility of polymethylmethacrylate resins used in dentistry. PubMed. Retrieved from [Link]

-

Zhang, Q., et al. (2016). Well-controlled ATRP of 2-(2-(2-Azidoethyoxy)ethoxy)ethyl Methacrylate for High-density Click Functionalization of Polymers and Metallic Substrates. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Polyvinyl chloride. Retrieved from [Link]

-

Chavan, P. V., & Yadav, G. D. (2018). ESTERIFICATION OF PHTHALIC ANHYDRIDE WITH 2-ETHYLHEXANOL. ResearchGate. Retrieved from [Link]

-

Hutanu, D., et al. (2023). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. MDPI. Retrieved from [Link]

-

Lungu, A., et al. (2020). A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques. PMC - PubMed Central. Retrieved from [Link]

- Bajpai, A. K., Shukla, S. K., Bhanu, S., & Kankane, S. (2008). Responsive polymers in controlled drug delivery. Progress in Polymer Science, 33(11), 1088-1118.

-

Benjamin, S., et al. (2023). Phthalate esters: occurrence, toxicity, bioremediation, and advanced oxidation processes. IWA Publishing. Retrieved from [Link]

-

Shodhganga. (n.d.). chapter (iii) synthesis and polymerization of 2-(n- phthalimido) ethyl methacrylate monomer. Retrieved from [Link]

-

JoVE. (n.d.). Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Scattering. Retrieved from [Link]

-

Diva-portal.org. (n.d.). Polymerization of Zwitterionic Sulphobetaine Methacrylate and Modification of Contact Lens Substrate. Retrieved from [Link]

-

Wang, J., et al. (2015). Phthalates biodegradation in the environment. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Can you recommend the reaction conditions of esterification of anhydride with alcohol?. Retrieved from [Link]

-

Matyjaszewski Polymer Group. (n.d.). Methacrylates. Retrieved from [Link]

-

Yoshii, E. (1997). Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity. PubMed. Retrieved from [Link]

-

Erkekoglu, P., et al. (2018). Phthalate induced toxicity in prostate cancer cell lines and effects of alpha lipoic acid. Bratislava Medical Journal. Retrieved from [Link]

- Google Patents. (n.d.). WO2009039018A1 - Plasticizer.

-

Semantic Scholar. (n.d.). Figure 7 from RAFT synthesis and stimulus-induced self-assembly in water of copolymers based on the biocompatible monomer 2-(methacryloyloxy)ethyl phosphorylcholine.. Retrieved from [Link]

-

ResearchGate. (2018). ESTERIFICATION OF PHTHALIC ANHYDRIDE WITH 2-ETHYLHEXANOL. Retrieved from [Link]

-

PubChem. (n.d.). Mono(2-methacryloyloxyethyl) phthalate. Retrieved from [Link]

-

Skrzypek, J., et al. (1995). Kinetics of the esterification of phthalic anhydride with 2-ethylhexanol. I. Sulfuric acid as a catalyst. ResearchGate. Retrieved from [Link]

-

Ben Othman, A., et al. (2020). Di (2-ethylhexyl) phthalate induces cytotoxicity in HEK-293 cell line, implication of the Nrf-2/HO-1 antioxidant pathway. PubMed. Retrieved from [Link]

-

Samanta, S., et al. (2013). Synthesis and characterization of poly(2-ethylhexyl acrylate) prepared via atom transfer radical polymerization, reverse atom transfer radical polymerization and conventional free radical polymerization. Indian Academy of Sciences. Retrieved from [Link]

-

ChemRxiv. (2023). Chemoselective Polymerization of 2-(Methacryloyloxy)ethyl Acrylate Enabled by B(C6F5)3-Stabilized s-cis and s-trans Monomer Conformations. Retrieved from [Link]

-

Wu, S., et al. (2010). Cytotoxic effects of mono-(2-ethylhexyl) phthalate on human embryonic stem cells. PubMed. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Polimery. (2002). Preparation and characterization of poly[2-(4-pentenoyloxy)ethyl methacrylate]. Retrieved from [Link]

-

Annali dell'Istituto Superiore di Sanità. (2023). cytotoxicity and genotoxicity of mono-(2-ethylhexyl)-phthalate (MEHP) on European sea bass (Dicentrarchus labrax) embryonic cell line. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Temperature-responsive copolymers without compositional drift by RAFT copolymerization of 2-(acryloyloxy)ethyl trimethylammonium chloride and 2-(diethylamino)ethyl acrylate. Retrieved from [Link]

-

Semantic Scholar. (2022). RAFT-Based Polymers for Click Reactions. Retrieved from [Link]

-

Annali dell'Istituto Superiore di Sanità. (2023). Effects of phthalates on marine organisms: cytotoxicity and genotoxicity of mono-(2-ethylhexyl)-phthalate (MEHP) on European sea bass (Dicentrarchus labrax) embryonic cell line. Retrieved from [Link]

Sources

- 1. Open-aired synthesis of star-shaped poly[2-(methacryloyloxy)ethyl trimethylammonium chloride] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mono(2-methacryloyloxyethyl) phthalate | C14H14O6 | CID 3709580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Mono-2-(Methacryloyloxy)Ethyl Phthalate | CymitQuimica [cymitquimica.com]

- 6. 2-(METHACRYLOYLOXY)ETHYL PHTHALATE MONO | 27697-00-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. diva-portal.org [diva-portal.org]

- 11. Well-controlled ATRP of 2-(2-(2-Azidoethyoxy)ethoxy)ethyl Methacrylate for High-density Click Functionalization of Polymers and Metallic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 13. RAFT synthesis and stimulus-induced self-assembly in water of copolymers based on the biocompatible monomer 2-(methacryloyloxy)ethyl phosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biocompatibility of polymethylmethacrylate resins used in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iwaponline.com [iwaponline.com]

- 20. Cytotoxic effects of mono-(2-ethylhexyl) phthalate on human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Polyvinyl chloride - Wikipedia [en.wikipedia.org]

- 22. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Phthalate induced toxicity in prostate cancer cell lines and effects of alpha lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Di (2-ethylhexyl) phthalate induces cytotoxicity in HEK-293 cell line, implication of the Nrf-2/HO-1 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. iss.it [iss.it]

- 27. Effects of phthalates on marine organisms: cytotoxicity and genotoxicity of mono-(2-ethylhexyl)-phthalate (MEHP) on European sea bass (Dicentrarchus labrax) embryonic cell line | Annali dell'Istituto Superiore di Sanità [annali.iss.it]

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(Methacryloyloxy)ethyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 2-(Methacryloyloxy)ethyl phthalate. It is designed to be a valuable resource for professionals in research and development, offering detailed insights into the chemistry and application of this versatile monomer.

Introduction

2-(Methacryloyloxy)ethyl phthalate, also known by synonyms such as mono-[2-(Methacryloyloxy)ethyl]phthalate and 2-(Methacryloyloxy)ethyl hydrogen phthalate, is an organic compound with the chemical formula C14H14O6.[1] It is a monoester of phthalic acid and 2-hydroxyethyl methacrylate (HEMA). The presence of both a methacrylate group and a phthalate moiety imparts a unique combination of properties, making it a valuable monomer in polymer chemistry.[1] Its ability to undergo polymerization and form cross-linked networks makes it suitable for a variety of applications, including in the formulation of coatings, adhesives, sealants, and in the field of tissue engineering.[1][2]

Molecular Structure and Conformation

The molecular structure of 2-(Methacryloyloxy)ethyl phthalate is characterized by a benzene ring with two adjacent carboxylic acid groups, one of which is esterified with the hydroxyl group of 2-hydroxyethyl methacrylate.

Diagram of the Molecular Structure of 2-(Methacryloyloxy)ethyl phthalate:

Caption: 2D representation of 2-(Methacryloyloxy)ethyl phthalate.

The molecule possesses several key structural features that dictate its chemical behavior:

-

Aromatic Ring: The rigid benzene ring provides thermal stability.

-

Carboxylic Acid Group: The free carboxylic acid group can participate in hydrogen bonding and acid-base reactions, and it influences the molecule's polarity and solubility.

-

Ester Groups: The two ester linkages are susceptible to hydrolysis under acidic or basic conditions.

-

Methacrylate Group: The carbon-carbon double bond in the methacrylate moiety is highly reactive and readily undergoes free-radical polymerization.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Methacryloyloxy)ethyl phthalate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 27697-00-3 | [1] |

| Molecular Formula | C14H14O6 | [1] |

| Molecular Weight | 278.26 g/mol | [3] |

| Appearance | Colorless to light yellow transparent liquid or solid powder | [2][3] |

| Boiling Point | 232 °C (lit.) | [2] |

| Density | 1.228 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.523 (lit.) | [2] |

| Flash Point | 172 °C | [2][3] |

| Solubility | Soluble in DMSO, ethanol, and acetone; limited solubility in water. | [1][2] |

Synthesis of 2-(Methacryloyloxy)ethyl Phthalate

The synthesis of 2-(Methacryloyloxy)ethyl phthalate typically involves the esterification of phthalic anhydride with 2-hydroxyethyl methacrylate (HEMA). A general laboratory-scale procedure is outlined below. The rationale behind this approach is the high reactivity of the anhydride with the primary alcohol of HEMA, leading to the formation of the monoester. The use of a base, such as triethylamine, is crucial to neutralize the newly formed carboxylic acid, which can prevent side reactions and drive the reaction to completion.

Experimental Protocol: Synthesis

Diagram of the Synthetic Workflow:

Caption: General workflow for the synthesis of 2-(Methacryloyloxy)ethyl phthalate.

Step-by-Step Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phthalic anhydride and 2-hydroxyethyl methacrylate (HEMA) in a suitable solvent, such as dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.

-

Addition of Base: Slowly add a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine, to the reaction mixture. The base acts as a scavenger for the proton of the carboxylic acid formed.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the organic layer sequentially with water and brine to remove the triethylammonium salt and any unreacted starting materials.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-(Methacryloyloxy)ethyl phthalate.

Spectroscopic Characterization and Structural Elucidation

The molecular structure of 2-(Methacryloyloxy)ethyl phthalate can be unequivocally confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific chemical shifts can vary slightly depending on the solvent and concentration, the following provides a general interpretation of the expected ¹H and ¹³C NMR spectra. The availability of spectral data has been confirmed through databases such as PubChem and SpectraBase.[4]

¹H NMR (Proton NMR):

-

Aromatic Protons: The four protons on the phthalate ring will appear as a complex multiplet in the aromatic region (typically δ 7.5-8.0 ppm).

-

Ethyl Protons: The two methylene groups of the ethyl linker (-OCH₂CH₂O-) will each give rise to a triplet, typically in the range of δ 4.0-4.5 ppm.

-

Methacrylate Protons: The two vinyl protons of the methacrylate group will appear as two distinct signals (singlets or narrow multiplets) around δ 5.5-6.1 ppm. The methyl group protons will be a singlet at approximately δ 1.9 ppm.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group is often broad and may exchange with residual water in the solvent. Its chemical shift can vary significantly or it may not be observed.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbons: The ester and carboxylic acid carbonyl carbons will resonate at the downfield end of the spectrum, typically in the range of δ 165-175 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (δ 128-135 ppm).

-

Alkene Carbons: The two carbons of the C=C double bond in the methacrylate group will have distinct chemical shifts, with the quaternary carbon appearing around δ 136 ppm and the methylene carbon around δ 126 ppm.

-

Alkyl Carbons: The methylene carbons of the ethyl linker and the methyl carbon of the methacrylate group will appear in the upfield region of the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of 2-(Methacryloyloxy)ethyl phthalate will exhibit characteristic absorption bands:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid.

-

C=O Stretch: Strong, sharp peaks around 1720-1740 cm⁻¹ correspond to the stretching vibrations of the carbonyl groups in the esters and the carboxylic acid.

-

C=C Stretch: A peak around 1635 cm⁻¹ is indicative of the carbon-carbon double bond in the methacrylate group.

-

C-O Stretch: Strong absorptions in the region of 1000-1300 cm⁻¹ are due to the C-O stretching of the ester and carboxylic acid groups.

-

Aromatic C-H and C=C Bending: Several sharp peaks in the fingerprint region (below 1500 cm⁻¹) correspond to the vibrations of the aromatic ring.

Reactivity and Polymerization

The primary reactivity of 2-(Methacryloyloxy)ethyl phthalate stems from the methacrylate group, which readily undergoes free-radical polymerization. This reaction is the basis for its use as a cross-linking agent in various materials.

Free-Radical Polymerization

The polymerization of 2-(Methacryloyloxy)ethyl phthalate can be initiated by thermal initiators (e.g., AIBN, benzoyl peroxide) or by photoinitiators upon exposure to UV light. The general mechanism follows the typical steps of initiation, propagation, and termination.

Diagram of Free-Radical Polymerization:

Caption: Schematic of the free-radical polymerization of 2-(Methacryloyloxy)ethyl phthalate.

The kinetics of the polymerization are influenced by factors such as initiator concentration, temperature, and the presence of inhibitors. The bulky phthalate group can introduce steric hindrance, which may affect the propagation rate constant compared to smaller methacrylate monomers.

Hydrolysis

The ester linkages in 2-(Methacryloyloxy)ethyl phthalate are susceptible to hydrolysis, particularly under acidic or basic conditions.[5] This degradation pathway is an important consideration in the long-term stability of materials derived from this monomer. The hydrolysis proceeds in a stepwise manner, first yielding phthalic acid and 2-hydroxyethyl methacrylate, which can be further hydrolyzed to ethylene glycol and methacrylic acid. The rate of hydrolysis is generally slow at neutral pH.[5]

Analytical Methodologies

The purity and concentration of 2-(Methacryloyloxy)ethyl phthalate can be determined using various analytical techniques. The choice of method depends on the sample matrix and the required sensitivity.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the analysis of phthalates.[6][7] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile.[6] This technique is well-suited for quantifying the monomer in reaction mixtures or formulated products.

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is another powerful technique for phthalate analysis.[8][9] Due to the relatively low volatility of 2-(Methacryloyloxy)ethyl phthalate, derivatization to a more volatile species may be necessary for optimal GC analysis. GC-MS offers high sensitivity and specificity, making it ideal for trace analysis.[9]

Quality Control and Purity Assessment

For research and development purposes, the purity of 2-(Methacryloyloxy)ethyl phthalate is typically assessed by a combination of NMR spectroscopy and chromatography. The absence of impurities, such as unreacted starting materials or by-products, is crucial for obtaining polymers with desired and reproducible properties.

Applications

The unique combination of a polymerizable methacrylate group and a bulky, aromatic phthalate moiety makes 2-(Methacryloyloxy)ethyl phthalate a versatile monomer with several applications:

-

Coatings and Adhesives: It can be incorporated into polymer formulations to enhance adhesion, thermal stability, and mechanical properties.[1]

-

Dental Resins: Its cross-linking ability is utilized in the formulation of dental composites and adhesives.

-

Tissue Engineering: It has been explored as a cross-linking agent in hydrogels for tissue culture applications.[2]

-

Photosensitive Materials: The molecule is used in photosensitive chemical formulations.

Safety and Handling

2-(Methacryloyloxy)ethyl phthalate is known to cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place, often with an inhibitor like MEHQ (hydroquinone monomethyl ether) to prevent premature polymerization.[3][10]

Conclusion

2-(Methacryloyloxy)ethyl phthalate is a functional monomer with a well-defined molecular structure that gives rise to a valuable set of chemical and physical properties. Its ability to undergo free-radical polymerization makes it a key component in a range of materials. A thorough understanding of its synthesis, characterization, reactivity, and analytical methods is essential for its effective application in research and development. This guide has provided a comprehensive overview of these aspects to support the work of scientists and professionals in the field.

References

-

PubChem. Mono(2-methacryloyloxyethyl) phthalate | C14H14O6 | CID 3709580. [Link]

-

Huang, J., Nkrumah, P. N., Li, Y., & Appiah-Sefah, G. (2013). Chemical Behavior of Phthalates Under Abiotic Conditions in Landfills. ResearchGate. [Link]

-

OPUS Open Portal to University Scholarship. (2003). Method Development for Analysis A of Phthalates s by HPLC. [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). [Link]

-

Singh, S., & Singh, N. (2021). Chromatographic Methods for the Determination of Phthalic Acid Esters in Different Samples. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

Sources

- 1. CAS 27697-00-3: mono-[2-(Methacryloyloxy)ethyl]phthalate [cymitquimica.com]

- 2. 2-(METHACRYLOYLOXY)ETHYL PHTHALATE MONO | 27697-00-3 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Mono(2-methacryloyloxyethyl) phthalate | C14H14O6 | CID 3709580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. opus.govst.edu [opus.govst.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. epa.gov [epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mono-2-(methacryloyloxy)ethyl Phthalate | 27697-00-3 | TCI AMERICA [tcichemicals.com]

spectroscopic analysis of 2-(Methacryloyloxy)ethyl phthalate mono (NMR, IR)

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(Methacryloyloxy)ethyl Phthalate

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

2-(Methacryloyloxy)ethyl phthalate is a monomeric compound of significant interest in polymer chemistry and materials science. Its bifunctional nature, containing both a polymerizable methacrylate group and a phthalate moiety, allows for its use as a cross-linking agent, adhesion promoter, and a component in the synthesis of various functional polymers.[1][2] A thorough understanding of its chemical structure is paramount for its effective application and for quality control in its synthesis and polymerization. This guide provides a detailed exploration of the spectroscopic techniques used to elucidate and confirm the structure of 2-(Methacryloyloxy)ethyl phthalate, specifically focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the analytical characterization of this molecule.

The molecular structure of 2-(Methacryloyloxy)ethyl phthalate, with the IUPAC name 2-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]benzoic acid, and a molecular formula of C₁₄H₁₄O₆, presents several key features that are readily identifiable by spectroscopic methods.[3] These include the vinyl protons of the methacrylate group, the ethyl bridge, the aromatic protons of the phthalate ring, and the distinct carbonyl environments of the ester and carboxylic acid functionalities.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for a complete mapping of the molecular framework.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR provides a quantitative and qualitative assessment of the hydrogen atoms within a molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal are directly correlated to the electronic environment, neighboring protons, and the number of protons, respectively.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Methacryloyloxy)ethyl phthalate in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Higher field strengths will provide better signal dispersion and resolution.

-

Data Acquisition: Record the spectrum at room temperature using a standard pulse sequence. Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as an internal standard. Integrate the signals to determine the relative number of protons for each resonance.

The following table summarizes the anticipated ¹H NMR signals for 2-(Methacryloyloxy)ethyl phthalate. The chemical shifts are typical for a spectrum acquired in CDCl₃.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~ 11.0 - 12.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| b | ~ 7.9 - 8.1 | Multiplet | 1H | Aromatic proton (ortho to COOH) |

| c | ~ 7.5 - 7.7 | Multiplet | 3H | Aromatic protons |

| d | ~ 6.1 | Singlet | 1H | Vinyl proton (=CH₂) |

| e | ~ 5.6 | Singlet | 1H | Vinyl proton (=CH₂) |

| f | ~ 4.5 | Triplet | 2H | Methylene protons (-COO-CH₂-) |

| g | ~ 4.4 | Triplet | 2H | Methylene protons (-CH₂-OOC-) |

| h | ~ 1.9 | Singlet | 3H | Methyl protons (-CH₃) |

Causality Behind Assignments: The broad singlet at a high chemical shift is characteristic of a carboxylic acid proton due to its acidic nature and hydrogen bonding. The aromatic protons are found in the typical downfield region of 7-8 ppm, with the proton ortho to the electron-withdrawing carboxylic acid group being the most deshielded. The two vinyl protons of the methacrylate group are diastereotopic and appear as distinct signals. The methylene protons of the ethyl bridge are split into triplets due to coupling with their adjacent methylene neighbors. The methyl group on the methacrylate moiety appears as a singlet as it has no adjacent protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the number and type of carbon atoms in a molecule. While less sensitive than ¹H NMR, it is a powerful complementary technique for structural confirmation.

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of 2-(Methacryloyloxy)ethyl phthalate in 0.5-0.7 mL of CDCl₃.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be necessary.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

The following table outlines the expected chemical shifts for the carbon atoms in 2-(Methacryloyloxy)ethyl phthalate, with spectra typically recorded in CDCl₃.[4]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172 | Carboxylic acid carbonyl (-COOH) |

| ~ 167 | Ester carbonyl (-COO-) |

| ~ 166 | Methacrylate carbonyl (-COO-) |

| ~ 136 | Quaternary vinyl carbon (=C(CH₃)-) |

| ~ 132 | Aromatic C-H |

| ~ 131 | Aromatic C-H |

| ~ 130 | Quaternary aromatic carbon |

| ~ 129 | Aromatic C-H |

| ~ 126 | Vinyl carbon (=CH₂) |

| ~ 63 | Methylene carbon (-COO-CH₂-) |

| ~ 62 | Methylene carbon (-CH₂-OOC-) |

| ~ 18 | Methyl carbon (-CH₃) |

Causality Behind Assignments: The carbonyl carbons of the carboxylic acid and two ester groups are the most downfield due to the strong deshielding effect of the attached oxygen atoms. The aromatic and vinyl carbons resonate in the intermediate region. The sp³ hybridized methylene and methyl carbons are the most shielded and appear at the lowest chemical shifts.

Part 2: Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

-

Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a thin film of the compound between two salt plates (e.g., NaCl or KBr). This is often referred to as a NEAT sample.[3]

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

The table below lists the key IR absorption bands expected for 2-(Methacryloyloxy)ethyl phthalate and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 3100-3000 | Medium | C-H stretch (Aromatic and Vinyl) |

| 2990-2850 | Medium | C-H stretch (Aliphatic) |

| ~ 1720 | Strong | C=O stretch (Ester and Carboxylic acid) |

| ~ 1640 | Medium | C=C stretch (Vinyl) |

| 1600, 1480 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~ 1280 | Strong | C-O stretch (Ester and Carboxylic acid) |

| ~ 1120 | Strong | C-O stretch (Ester) |

| 750-700 | Strong | C-H bend (Ortho-disubstituted aromatic) |